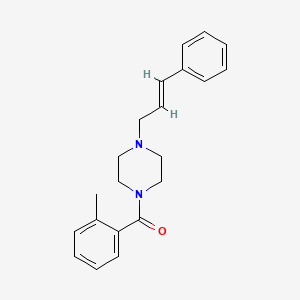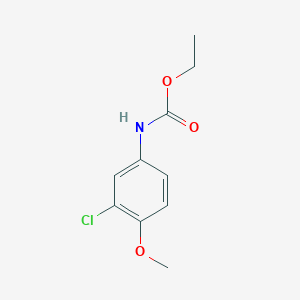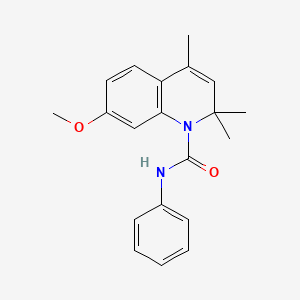![molecular formula C20H27N3O2 B5619758 2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5619758.png)
2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" is a complex organic molecule involving azetidine and pyridine rings, which are significant in medicinal chemistry for their pharmacological properties. Research in this area focuses on synthesizing novel compounds with potential utility in drug discovery and lead optimization programs.
Synthesis Analysis
The synthesis of related azetidine-based compounds involves key steps like cyclization and the use of N-protected intermediates. For example, Feskov et al. (2019) described the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres, highlighting the significance of cyclization in creating structurally complex molecules with increased conformational flexibility, a feature that could be relevant to the synthesis of "2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine" (Feskov et al., 2019).
Molecular Structure Analysis
X-ray diffraction studies, as mentioned by Feskov et al. (2019), play a crucial role in understanding the molecular geometry of synthesized compounds. Such analyses confirm the structural assumptions made during the design phase and provide insights into the molecular size and flexibility, which are crucial for the biological activity of the compounds.
Chemical Reactions and Properties
The chemical reactivity of azetidine-based compounds involves transformations that can be utilized to modify and optimize pharmacological properties. For instance, Roberto and Alper (1989) demonstrated the carbonylation of azetidines catalyzed by cobalt carbonyl, indicating a method for introducing carbonyl groups and expanding the molecular framework of such compounds, which could be applicable to our target molecule (Roberto & Alper, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of related compounds are influenced by their molecular structure and can be determined through techniques like X-ray diffraction and differential scanning calorimetry. These properties are essential for assessing the compound's suitability for further pharmaceutical development.
Chemical Properties Analysis
Chemical properties, including reactivity under various conditions, stability, and susceptibility to hydrolysis, are pivotal for understanding how the compound interacts with biological systems and its potential as a therapeutic agent. Studies like those conducted by Shi et al. (2000) on the carbon dioxide insertion in reactions involving azetidine derivatives highlight the complex chemistry that such molecules can undergo (Shi et al., 2000).
Propriétés
IUPAC Name |
cyclopentyl-[4-(3-pyridin-2-ylazetidine-1-carbonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19(15-5-1-2-6-15)22-11-8-16(9-12-22)20(25)23-13-17(14-23)18-7-3-4-10-21-18/h3-4,7,10,15-17H,1-2,5-6,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQWBQQSBOJRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N3CC(C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[1-(Cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-azetidinyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxypropyl)-8-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5619678.png)

![1-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5619715.png)

![2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619728.png)
![9-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5619737.png)
![1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5619751.png)

![[3-allyl-1-(3-isoxazolylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5619766.png)
![ethyl 2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5619773.png)
![N-[3-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B5619777.png)


![{3-allyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinyl}methanol](/img/structure/B5619785.png)